2'-TES-Cabazitaxel (CBZM02)
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Overview
Description
2’-TES-Cabazitaxel (CBZM02) is a derivative of cabazitaxel, a chemotherapy drug used primarily for the treatment of metastatic castration-resistant prostate cancer. The compound is known for its enhanced stability and efficacy due to the presence of a triethylsilyl (TES) group, which improves its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TES-Cabazitaxel involves multiple steps, starting from the precursor 10-deacetylbaccatin III. The key steps include the protection of hydroxyl groups, selective acylation, and introduction of the TES group. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and TES chloride .
Industrial Production Methods
Industrial production of 2’-TES-Cabazitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2’-TES-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the TES group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-TES-Cabazitaxel, each with distinct pharmacological properties .
Scientific Research Applications
2’-TES-Cabazitaxel has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: Primarily researched for its anticancer properties, particularly in prostate cancer treatment.
Industry: Utilized in the pharmaceutical industry for the development of new chemotherapeutic agents.
Mechanism of Action
2’-TES-Cabazitaxel exerts its effects by binding to tubulin and promoting its assembly into microtubules while simultaneously inhibiting their disassembly. This leads to the stabilization of microtubules, resulting in the inhibition of mitotic and interphase cellular functions. The compound targets the beta-tubulin subunit, preventing cell division and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cabazitaxel: The parent compound, used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms but different pharmacokinetic properties.
Paclitaxel: A widely used chemotherapeutic agent with a similar mechanism of action but different clinical applications.
Uniqueness
2’-TES-Cabazitaxel is unique due to the presence of the TES group, which enhances its stability and efficacy compared to its parent compound, cabazitaxel. This modification allows for better pharmacokinetic properties, making it a more effective chemotherapeutic agent .
Properties
Molecular Formula |
C51H71NO14Si |
---|---|
Molecular Weight |
950.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |
InChI Key |
STIJGKTXRCUORT-CEPOORRRSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
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